

LCH-7749944 solubility in DMSO and ethanol

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: LCH-7749944

Cat. No.: S547945

Get Quote

Solubility Data for LCH-7749944

The table below summarizes the reported solubility of LCH-7749944 in DMSO and ethanol. These values are crucial for preparing stock solutions.

Solvent	Reported Solubility	Concentration (mM)	Source / Batch
DMSO	70 mg/mL [1] [2]	199.76 mM [1] [2]	Selleckchem
	250 mg/mL [3]	713.45 mM [3]	MedChemExpress
Ethanol	70 mg/mL [1] [2]	199.76 mM [1] [2]	Selleckchem

> Note: The significant difference in DMSO solubility (70 mg/mL vs. 250 mg/mL) is likely due to **batch-to-batch variations** and different internal testing methods used by suppliers [2]. It is highly recommended to use freshly opened, dry DMSO, as moisture-absorbing DMSO can reduce the compound's solubility [1].

Application Notes & Experimental Protocols

Preparing Stock Solutions

A. Standard Stock Solution in DMSO (e.g., 50-100 mM)

- **Recommended Protocol:** For a balance between high concentration and practicality, begin by preparing a 50-100 mM stock solution.
 - Allow the compound vial to warm to room temperature before opening to prevent condensation.
 - Weigh the desired amount of **LCH-7749944** powder.
 - Add the appropriate volume of **fresh, anhydrous DMSO** to achieve the target concentration. For example, to make a 50 mM solution, add 1.43 mL of DMSO per 25 mg of powder.
 - Vortex or sonicate the mixture briefly until the powder is completely dissolved, resulting in a clear solution.
- **Quality Control Note:** Visually inspect the solution to ensure no undissolved particulates remain. If the solution does not achieve the expected concentration, consider a lower target concentration or gentle warming in a water bath (below 40°C) to aid dissolution.

B. Homogeneous Suspension for In Vivo Studies

For animal studies where a solution cannot be achieved, a homogeneous suspension can be prepared [1] [2].

- Add the weighed **LCH-7749944** powder to a 0.5-1% carboxymethyl cellulose sodium (CMC-Na) solution.
- Vortex vigorously to mix evenly until a homogeneous suspension is obtained.
- A final concentration of **≥5 mg/mL** can be achieved using this method [1] [2].

Storage and Stability

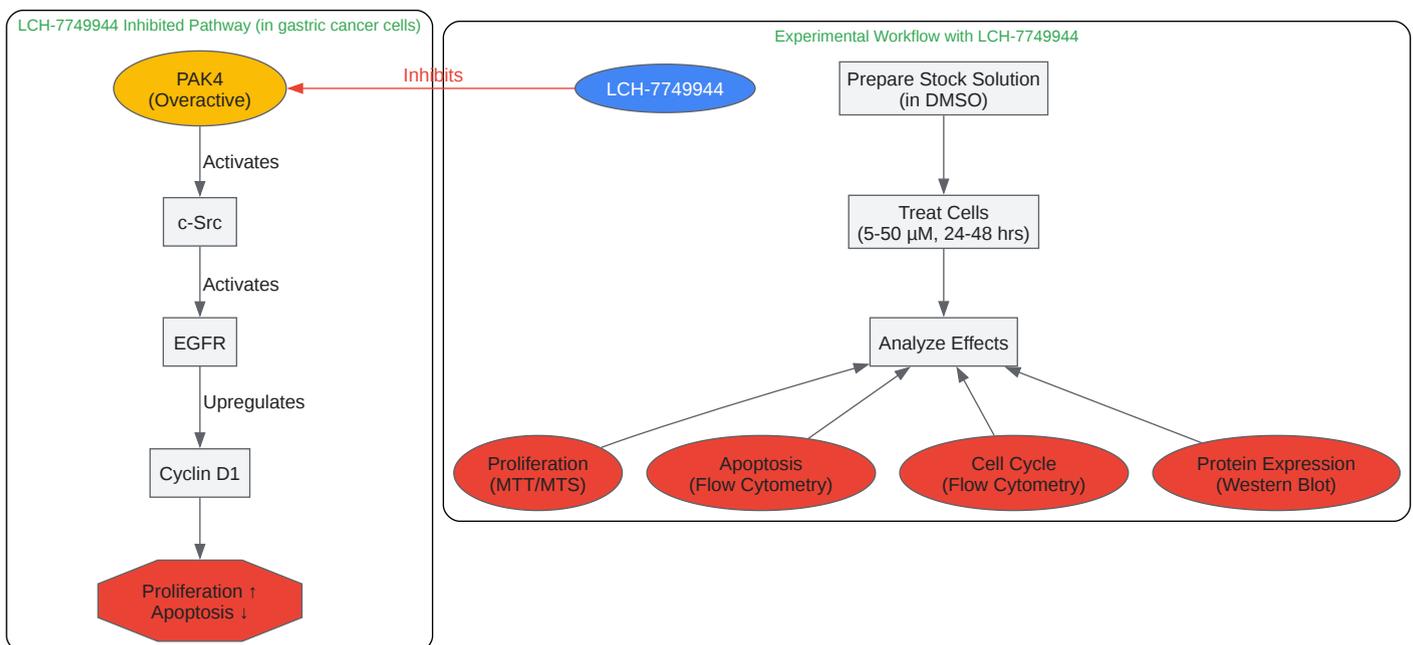
- **Powder:** Store at -20°C. The powder is stable for at least **3 years** from the date of receipt under these conditions [1].
- **Stock Solution in DMSO:**
 - For short-term use (up to **1 year**), store at -20°C [3].
 - For long-term storage (up to **2 years**), store at -80°C [3].
- **Important:** To maintain stability and potency, aliquot the stock solution to avoid repeated freeze-thaw cycles.

Biological Activity & Experimental Context

LCH-7749944 (also known as GNF-PF-2356) is a potent and novel p21-activated kinase 4 (PAK4) inhibitor with a reported IC₅₀ of 14.93 μM in cell-free assays. It shows less potent inhibition against PAK1, PAK5,

and PAK6 [1] [3] [4]. Its primary mechanism of action in gastric cancer cells involves suppressing the **PAK4/c-Src/EGFR/cyclin D1 pathway**, leading to the inhibition of cell proliferation and the induction of apoptosis [3].

The following diagram illustrates the signaling pathway affected by **LCH-7749944** and a general workflow for its application in cell-based assays.



[Click to download full resolution via product page](#)

Key In Vitro Experimental Findings

The following protocols are derived from the primary research on **LCH-7749944** [3]:

- **Cell Proliferation Assay (e.g., MTS/MTT)**

- **Cell Lines:** Human gastric cancer cells (e.g., MKN-1, BGC823, SGC7901, MGC803).
- **Procedure:** Plate cells and allow to adhere. The next day, treat cells with a concentration gradient of **LCH-7749944** (e.g., **5-50 μM**) for **24 hours**. Measure cell proliferation using a standard assay.
- **Expected Outcome:** Concentration-dependent inhibition of cell proliferation.

- **Apoptosis Analysis (by Flow Cytometry)**

- **Cell Line:** SGC7901 cells.
- **Procedure:** Treat cells with **LCH-7749944** (e.g., **5, 10, 20 μM**) for **12, 24, and 48 hours**. Harvest cells and stain with Annexin V/PI according to standard protocols. Analyze using a flow cytometer.
- **Expected Outcome:** Induction of apoptosis in a dose- and time-dependent manner.

- **Cell Cycle Analysis (by Flow Cytometry)**

- **Cell Line:** SGC7901 cells.
- **Procedure:** Treat cells with **LCH-7749944** (e.g., **5, 10, 20 μM**) for **12, 24, and 48 hours**. Fix and permeabilize cells, then stain DNA with Propidium Iodide (PI). Analyze DNA content via flow cytometry.
- **Expected Outcome:** Dose-dependent increase in the percentage of cells in the G1 phase and a decrease in the S phase.

- **Western Blot Analysis**

- **Cell Line:** SGC7901 cells.
- **Procedure:** Treat cells with **LCH-7749944** (e.g., **5, 10, 20, 30 μM**) for **24 hours**. Lyse cells, separate proteins by SDS-PAGE, and transfer to a membrane. Probe with antibodies against p-PAK4, p-c-Src, p-EGFR, and cyclin D1.
- **Expected Outcome:** Dramatic decrease in the levels of these phosphorylated proteins and cyclin D1 in a dose-dependent manner.

Critical Considerations for Researchers

- **Solubility Verification:** Always confirm the solubility of your specific batch of **LCH-7749944** in your chosen solvent. The published data indicates that solubility can vary.
- **Vehicle Control:** For all cell-based assays, include a vehicle control group (e.g., DMSO at the same dilution used for the treatments) to ensure that any observed effects are due to the compound and not the solvent.
- **Recent Insights on PAK4 Inhibitors:** A 2024 study suggests that the anti-cancer mechanism of several PAK4 inhibitors, including **LCH-7749944**, may be more complex than previously thought. The study found that these inhibitors also suppress the activity of NAMPT (nicotinamide phosphoribosyltransferase), a key enzyme in NAD⁺ synthesis [4]. This dual activity could contribute significantly to the observed inhibition of cancer cell growth and should be considered when interpreting results.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. LCH-7749944 | PAK inhibitor | Mechanism | Concentration [selleckchem.com]
2. LCH-7749944 Datasheet [selleckchem.com]
3. LCH-7749944 (GNF-PF-2356) | PAK4 Inhibitor [medchemexpress.com]
4. Inhibition of NAMPT by PAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [LCH-7749944 solubility in DMSO and ethanol]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b547945#lch-7749944-solubility-in-dms-and-ethanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com